6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one
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Description
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound with the molecular weight of 138.17 . It is a type of dihydropyrimidinone (DHPM), which are important heterocyclic ring systems that play a significant role in the synthesis of DNA and RNA .
Synthesis Analysis
Dihydropyrimidinones, including this compound, can be synthetically produced using multi-component reactions like the Biginelli reaction . An efficient, cost-effective, recyclable, and green approach has been developed for the synthesis of new dihydropyrimidinone analogs via the Biginelli reaction .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihydropyrimidin-2-one moiety . The least-squares mean plane through this heterocycle is almost perpendicular to the aromatic ring .
Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at room temperature .
Scientific Research Applications
Synthesis and Antihypertensive Activity
- Dihydropyrimidines, including derivatives of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one, have been synthesized and tested for antihypertensive activity, showing promising results in structure-activity relationship studies (Rana, Kaur, & Kumar, 2004).
Antimicrobial Evaluation
- New pyrimidine derivatives have been synthesized and evaluated for antimicrobial properties. These compounds include derivatives of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (Farag, Kheder, & Mabkhot, 2008).
Anti-ulcer Activity
- Synthesized dihydropyrimidines have been characterized and tested for anti-ulcer activity, with some compounds showing significant efficacy (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Unusual Oxidation–Dealkylation Process
- Research into the oxidation and dealkylation of dihydropyrimidinones mediated by Co(II)/S2O82− has been conducted, revealing novel chemical processes (Shanmugam & Perumal, 2007).
Synthesis Using Strong Acidic Ion-exchange Membrane
- The synthesis of dihydropyrimidinones using strong acidic ion-exchange membranes has been explored, achieving high yields under specific conditions (Shu-jing, 2004).
Antithrombotic Agent Evaluation
- Certain dihydropyrimidinone derivatives have been characterized and evaluated as effective antithrombotic agents in animal models (Priya et al., 2011).
Ionic Liquids Catalyst in Pyrimidine Synthesis
- The use of ionic liquids catalysts for the synthesis of pyrimidine derivatives has been studied, showing efficiency and yield improvement (Cahyana, Liandi, & Anwar, 2022).
Corrosion Inhibition Properties
- Some pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors, showing high inhibition efficiency (Abdelazim, Khaled, & abdelshafy, 2021).
Synthesis and Calcium Channel Binding Studies
- Research into the synthesis of 3,4-dihydropyrimidinones and their calcium channel blocking activity has been conducted, with some compounds showing promising results (Singh, Arora, Falkowski, Liu, & Moreland, 2009).
properties
IUPAC Name |
4-ethyl-6-methyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZLNGLMNBGKAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=O)NC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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